2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with chlorophenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions: The introduction of chlorophenyl groups can be achieved through nucleophilic substitution reactions. For instance, 3-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride can be used as reagents to introduce the chlorophenyl groups onto the quinazoline core.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorophenyl groups can be substituted using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives of the quinazoline compound.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell signaling pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of kinase inhibition, the compound can prevent the phosphorylation of key proteins involved in cell signaling, thereby disrupting cellular processes such as proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, used in cancer therapy for its kinase inhibition properties.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Uniqueness
2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinazoline derivatives. Its dual chlorophenyl substitution may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O/c23-15-6-3-5-14(11-15)12-21-26-20-10-2-1-7-16(20)22(27-21)28-13-17-18(24)8-4-9-19(17)25/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTYAGBVKRRAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.